2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]acetic acid
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Overview
Description
2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]acetic acid is a heterocyclic compound that contains both oxazole and oxetane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]acetic acid typically involves the formation of the oxetane and oxazole rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the oxetane ring can be synthesized through the cyclization of a suitable diol or halohydrin, while the oxazole ring can be formed via the cyclization of an amino alcohol with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization processes and subsequent coupling reactions. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its reactivity and properties.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]acetic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its reactivity and stability make it suitable for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound can be used as a probe or reagent in various biological assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: It may be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]propanoic acid: Similar in structure but with a propanoic acid group instead of an acetic acid group.
2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]butanoic acid: Contains a butanoic acid group, offering different reactivity and properties.
2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]methanol: Features a hydroxyl group instead of a carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
2-[3-(1,2-oxazol-3-yl)oxetan-3-yl]acetic acid is unique due to its combination of oxazole and oxetane rings, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in fields requiring specific structural features and reactivity profiles.
Properties
CAS No. |
2613383-11-0 |
---|---|
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.2 |
Purity |
80 |
Origin of Product |
United States |
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